1-[3-(4-Methoxyphenyl)butyl]-1H-imidazole
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Overview
Description
1-[3-(4-Methoxyphenyl)butyl]-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features a methoxyphenyl group attached to a butyl chain, which is further connected to the imidazole ring. The presence of the methoxy group and the imidazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-[3-(4-Methoxyphenyl)butyl]-1H-imidazole can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxyphenylacetonitrile with butyl bromide in the presence of a base to form the intermediate 4-methoxyphenylbutyronitrile. This intermediate is then cyclized with formamide under acidic conditions to yield the desired imidazole compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[3-(4-Methoxyphenyl)butyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-[3-(4-Hydroxyphenyl)butyl]-1H-imidazole.
Reduction: The imidazole ring can be reduced to form the corresponding imidazoline derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(4-Methoxyphenyl)butyl]-1H-imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[3-(4-Methoxyphenyl)butyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
1-[3-(4-Methoxyphenyl)butyl]-1H-imidazole can be compared with other similar compounds, such as:
1-[3-(4-Hydroxyphenyl)butyl]-1H-imidazole: This compound has a hydroxyl group instead of a methoxy group, which may alter its chemical and biological properties.
1-[3-(4-Methylphenyl)butyl]-1H-imidazole: The presence of a methyl group instead of a methoxy group can affect the compound’s reactivity and interactions with biological targets.
1-[3-(4-Chlorophenyl)butyl]-1H-imidazole:
Properties
CAS No. |
61292-84-0 |
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Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
1-[3-(4-methoxyphenyl)butyl]imidazole |
InChI |
InChI=1S/C14H18N2O/c1-12(7-9-16-10-8-15-11-16)13-3-5-14(17-2)6-4-13/h3-6,8,10-12H,7,9H2,1-2H3 |
InChI Key |
SASZFHQVFXQZPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C=CN=C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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